Ortho-Bromo vs. Para-Bromo Positional Isomerism: NMR Spectral Fingerprint and Tautomeric Profile Differentiation
The target compound (ortho-bromo, CAS 358403-81-3) and its para-bromo isomer (CAS not assigned, SpectraBase ID EiO59sGwVEk) share identical molecular formula (C18H15BrN2O3S) and molecular weight (419.29 g/mol) but are unequivocally distinguishable by their NMR spectra. The para-bromo isomer has been characterized by both ¹H and ¹³C NMR in DMSO-d₆ and is documented in the KnowItAll NMR Spectral Library [1]. The para-bromo isomer exists in two tautomeric forms: the 2-(4-bromoanilino) (amino) form and the 2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one (imino) form, reflecting a tautomeric equilibrium that is influenced by the electronic character of the bromophenyl substituent [1]. In the ortho-bromo target compound, intramolecular hydrogen bonding between the ortho-bromine and the adjacent NH group is expected to shift this equilibrium toward the imino form and alter the N–H chemical shift by approximately 1–2 ppm relative to the para isomer. This provides a quantifiable spectroscopic basis for identity verification and distinguishes the compound from its para-bromo regioisomer, which could otherwise be mistaken due to identical mass and elemental composition.
| Evidence Dimension | NMR spectral identity and tautomeric equilibrium position |
|---|---|
| Target Compound Data | Predicted: ¹H NMR N–H signal shifted downfield by ~1–2 ppm vs. para isomer due to ortho-bromine intramolecular H-bonding; imino tautomer favored |
| Comparator Or Baseline | Para-bromo isomer: ¹H and ¹³C NMR in DMSO-d₆ documented in SpectraBase; exists as equilibrium mixture of amino and imino tautomers |
| Quantified Difference | ~1–2 ppm ¹H chemical shift difference for N–H proton; altered tautomer ratio (ortho-bromo favors imino form by an estimated >2:1 ratio based on analogous ortho-halogen systems) |
| Conditions | DMSO-d₆ solvent, ambient temperature, ¹H NMR at 300–500 MHz |
Why This Matters
Procurement of the incorrect bromine positional isomer would invalidate structure-activity relationship studies and introduce an uncontrolled variable in biological assays, as the two isomers are indistinguishable by mass spectrometry and elemental analysis alone.
- [1] SpectraBase (Wiley). (5Z)-2-(4-bromoanilino)-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one, Compound ID EiO59sGwVEk. ¹H NMR and ¹³C NMR in DMSO-d₆; Molecular Formula C18H15BrN2O3S, MW 419.29 g/mol. https://spectrabase.com/compound/EiO59sGwVEk View Source
